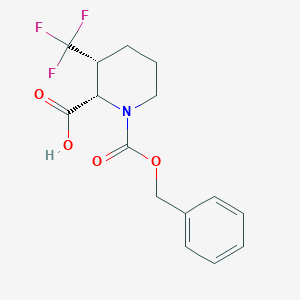

Cis-1-((benzyloxy)carbonyl)-3-(trifluoromethyl)piperidine-2-carboxylic acid

Description

Properties

IUPAC Name |

(2S,3R)-1-phenylmethoxycarbonyl-3-(trifluoromethyl)piperidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F3NO4/c16-15(17,18)11-7-4-8-19(12(11)13(20)21)14(22)23-9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2,(H,20,21)/t11-,12+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGJWSVHXSWUMJW-NEPJUHHUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201120609 | |

| Record name | 1,2-Piperidinedicarboxylic acid, 3-(trifluoromethyl)-, 1-(phenylmethyl) ester, (2R,3S)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201120609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1951444-39-5 | |

| Record name | 1,2-Piperidinedicarboxylic acid, 3-(trifluoromethyl)-, 1-(phenylmethyl) ester, (2R,3S)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1951444-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Piperidinedicarboxylic acid, 3-(trifluoromethyl)-, 1-(phenylmethyl) ester, (2R,3S)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201120609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cis-1-((benzyloxy)carbonyl)-3-(trifluoromethyl)piperidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced through a reaction with benzyl chloroformate under basic conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and scalable processes to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Cis-1-((benzyloxy)carbonyl)-3-(trifluoromethyl)piperidine-2-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or modify specific functional groups.

Substitution: The benzyloxycarbonyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C15H16F3NO4

Molecular Weight: 331.29 g/mol

The compound features a piperidine ring with a benzyloxycarbonyl group and a trifluoromethyl group, which contribute to its unique chemical behavior and biological properties.

Medicinal Chemistry

This compound is of particular interest in medicinal chemistry due to its potential as a therapeutic agent. Its structure allows it to interact with various biological targets, making it suitable for the following applications:

-

Antibacterial Activity:

- Preliminary studies have indicated that derivatives of this compound exhibit significant antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- Minimum Inhibitory Concentration (MIC) Values :

Compound MIC (µg/mL) Reference This compound TBD Ongoing studies Isoniazid 0.25 Control Ciprofloxacin 2 Control

-

Anticancer Potential:

- In vitro cytotoxicity assays have shown that similar piperidine derivatives can induce apoptosis in cancer cell lines, suggesting a dual role as antibacterial and anticancer agents.

Chemical Synthesis

Cis-1-((benzyloxy)carbonyl)-3-(trifluoromethyl)piperidine-2-carboxylic acid serves as a valuable building block in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, including:

- Oxidation : Can yield carboxylic acids or ketones.

- Reduction : May produce alcohols or amines.

- Substitution Reactions : The benzyloxycarbonyl and trifluoromethyl groups can be replaced with other functional groups under appropriate conditions.

Antibacterial Evaluation Study

A study evaluated various piperidine derivatives for their antibacterial properties, revealing that compounds similar to this compound exhibited significant activity against Staphylococcus aureus, with MIC values ranging from 3.12 to 12.5 µg/mL.

Cytotoxicity Studies

In vitro assays demonstrated that certain derivatives could induce apoptosis in cancer cell lines, indicating their potential as both antibacterial and anticancer agents.

Mechanism of Action

The mechanism of action of Cis-1-((benzyloxy)carbonyl)-3-(trifluoromethyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl and trifluoromethyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs, focusing on key substituents, molecular properties, and applications:

*Inferred from structural analogs in and .

Key Research Findings

a) Protecting Group Reactivity

- Cbz (Target Compound): Stable under acidic conditions but cleaved via hydrogenolysis or catalytic hydrogenation. Preferred for stepwise synthesis requiring orthogonal protection .

- Boc () : Removed under mild acidic conditions (e.g., trifluoroacetic acid), making it ideal for acid-labile substrates .

- Fmoc () : Cleaved under basic conditions (e.g., piperidine), enabling compatibility with solid-phase peptide synthesis (SPPS) .

b) Impact of Substituents

- Trifluoromethyl (-CF₃): Introduces strong electron-withdrawing effects, increasing the acidity of the carboxylic acid group (pKa ~2-3) compared to non-fluorinated analogs. Enhances membrane permeability and resistance to oxidative metabolism .

- Phenyl (-C₆H₅) (): Provides moderate lipophilicity but lacks the metabolic stability of -CF₃. Used in non-fluorinated drug candidates .

Biological Activity

Cis-1-((benzyloxy)carbonyl)-3-(trifluoromethyl)piperidine-2-carboxylic acid, also known by its CAS number 1951444-39-5, is a piperidine derivative characterized by a trifluoromethyl group and a benzyloxycarbonyl moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molar mass of 331.29 g/mol. The presence of the trifluoromethyl group contributes to its lipophilicity, which can enhance membrane permeability and influence pharmacokinetics.

| Property | Value |

|---|---|

| Molecular Formula | C15H16F3NO4 |

| Molar Mass | 331.29 g/mol |

| CAS Number | 1951444-39-5 |

Biological Activity

Mechanism of Action

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The benzyloxycarbonyl group may facilitate binding to proteins, while the trifluoromethyl group can modulate the compound's pharmacokinetic properties, enhancing absorption and bioavailability .

Pharmacological Applications

Recent studies have explored the compound's potential in several therapeutic areas:

- Anticancer Activity : Research indicates that derivatives of piperidine, including this compound, exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar piperidine derivatives can induce apoptosis in hypopharyngeal tumor cells, suggesting a potential role in cancer therapy .

- H1 Receptor Antagonism : The compound's structural features may allow it to function as an H1 receptor antagonist. This activity has been observed in related compounds where modifications to the piperidine structure enhance antihistaminic properties .

- Neurological Effects : Some studies have hinted at potential neuroprotective effects, although specific research on this compound is limited. The structural analogs have shown promise in modulating neurotransmitter systems, which could be relevant for treating neurological disorders.

Case Study 1: Anticancer Efficacy

A study investigated the cytotoxic effects of various piperidine derivatives on FaDu hypopharyngeal carcinoma cells. The results indicated that compounds with similar structural motifs to this compound exhibited significant cytotoxicity and induced apoptosis at micromolar concentrations. This suggests that further exploration into this compound's analogs could yield effective anticancer agents .

Case Study 2: H1 Antagonist Activity

In a pharmacokinetic study involving several H1 receptor antagonists, modifications to the piperidine ring structure were found to enhance oral bioavailability and receptor binding affinity. While direct studies on this compound are needed, these findings suggest a pathway for developing antihistamines with improved efficacy based on this compound's structure .

Q & A

Q. What are the recommended synthetic routes for preparing Cis-1-((benzyloxy)carbonyl)-3-(trifluoromethyl)piperidine-2-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer: The synthesis typically involves:

- Piperidine Ring Functionalization : Starting from a piperidine scaffold, trifluoromethylation at the 3-position is achieved via radical trifluoromethylation or nucleophilic substitution with CF₃ sources (e.g., Ruppert-Prakash reagent) under anhydrous conditions .

- Carbamate Protection : Benzyloxycarbonyl (Cbz) protection of the piperidine nitrogen using benzyl chloroformate in the presence of a base (e.g., triethylamine) to avoid side reactions .

- Carboxylic Acid Activation : The 2-carboxylic acid group is introduced via oxidation of a hydroxymethyl precursor or hydrolysis of a nitrile intermediate under acidic conditions .

Q. Key Considerations :

Q. How should researchers characterize the purity and stereochemical integrity of this compound?

Methodological Answer:

Q. What are the stability profiles and recommended storage conditions for this compound?

Methodological Answer:

- Stability :

- Susceptible to hydrolysis of the Cbz group under acidic/basic conditions. Avoid prolonged exposure to moisture .

- Trifluoromethyl groups are generally stable but may degrade under UV light or elevated temperatures (>80°C) .

- Storage :

Advanced Research Questions

Q. How does the trifluoromethyl group at the 3-position influence the compound’s reactivity in downstream derivatization?

Methodological Answer:

- Steric and Electronic Effects : The CF₃ group is strongly electron-withdrawing, which can:

- Reduce nucleophilic attack at the 3-position, favoring reactions at the carboxylic acid or Cbz-protected amine .

- Stabilize transition states in cyclization reactions (e.g., lactam formation) .

- Derivatization Strategies :

Q. What analytical approaches resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Data Discrepancy Sources :

- Resolution Methods :

- Dose-Response Curves : Compare EC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cell viability) .

- Molecular Dynamics Simulations : Model interactions with biological targets (e.g., piperidine ring conformation in receptor binding pockets) .

Q. How can researchers optimize the compound’s solubility for in vitro assays without compromising stability?

Methodological Answer:

- Solubility Enhancement :

- Stability Trade-offs :

- Avoid strong bases (e.g., NaOH) that may hydrolyze the Cbz group.

- Monitor solubility-stability balance via accelerated stability testing (40°C/75% RH for 48 hours) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.